
N-(2,5-dimethylphenyl)-9,10-dioxo-9,10-dihydro-2-anthracenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Photooxidative Polymerization
The compound has been studied in the context of photo-oxidative polymerization. Specifically, aromatic nitriles have been used as sensitizers in the photo-oxidation of bis(3,5-dimethylphenyl) disulfide, with 9,10-dicyanoanthracene acting as an electron mediator. This photo-redox system has enabled efficient formation of poly(thio-2,6-dimethyl-1,4-phenylene) through electrophilic reactions in photo-oxidation processes (Yamamoto, Oyaizu, & Tsuchida, 1994).
Electrochemiluminescent Properties in Water
Research has been conducted on hydrophilic diarylanthracenes, including 9,10-bis(N-methylimidazolium-3-propoxyphenyl)anthracene (DAA1) and 9,10-bis(N-methylimidazolium-3-propoxy-2,6-dimethylphenyl)anthracene (DAA2), which are soluble in water and exhibit similar optical properties to parent 9,10-diphenylanthracene. These compounds demonstrate stability against reactions with singlet oxygen and OH(-) ions, showcasing stable electrochemiluminescent (ECL) emission in aqueous media (Natarajan & Schmittel, 2012).
Semiconductor Applications
The compound has been explored for its application in semiconductors. Studies on 2,6-bis((4-hexylphenyl)ethynyl)-9,10-bis(phenylethynyl)anthracene have revealed that substitution at the 9,10-positions of the anthracene ring enhances J-aggregated intermolecular interactions, leading to improved semiconductor properties, such as higher hole mobility in thin-film transistor devices (Hur et al., 2011).
Photovoltaic Applications
The compound's derivatives have been utilized in organic photovoltaic cells. For instance, star-shaped molecules based on 2,6,9,10-tetra(prop-1-yn-1-yl)anthracene have shown promise in solution-processed photovoltaic cells, demonstrating high hole mobility and reproducible power conversion efficiencies (Shin et al., 2014).
Synthesis of Optically Active Derivatives
The compound has been synthesized in optically active forms, like 1,5-dimethoxycarbonyl-9,10-dihydro-9,10-ethenoanthracene, and used for further transformations into various substituent groups. This synthesis pathway is significant for creating C2-symmetrical etheno- and ethanoanthracene derivatives (Tatemitsu, Ogura, & Nakagawa, 1973).
特性
IUPAC Name |
N-(2,5-dimethylphenyl)-9,10-dioxoanthracene-2-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17NO4S/c1-13-7-8-14(2)20(11-13)23-28(26,27)15-9-10-18-19(12-15)22(25)17-6-4-3-5-16(17)21(18)24/h3-12,23H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXRVOAPBFKRNLO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NS(=O)(=O)C2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dimethylphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Pentyl 5-[(4-fluorophenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B491783.png)
![Pentyl 5-{[(4-bromophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B491784.png)
![Pentyl 5-{[(2,5-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B491786.png)
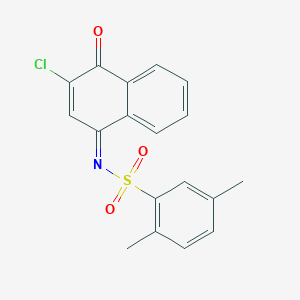
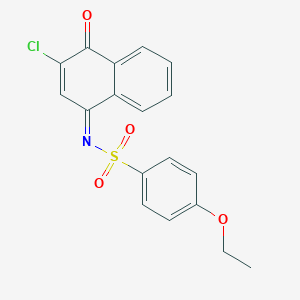

![2-Methoxyethyl 6,11-dioxonaphtho[2,3-b]indolizine-12-carboxylate](/img/structure/B491832.png)
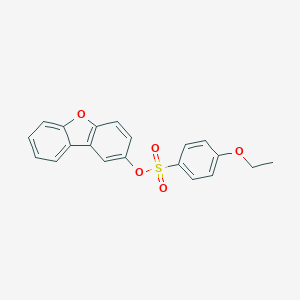
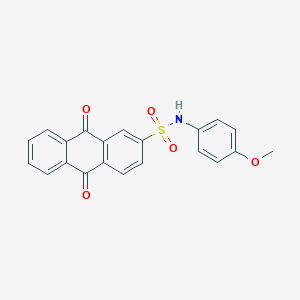
![1-(benzylamino)-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione](/img/structure/B491861.png)
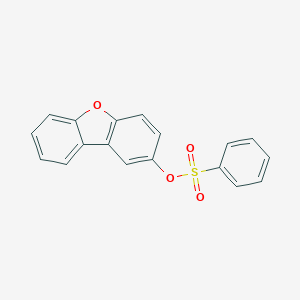
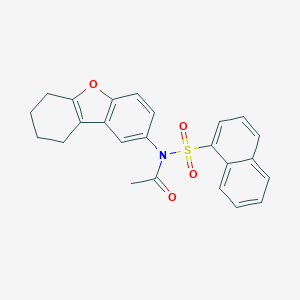
![Propan-2-yl 2-methyl-6,11-dioxonaphtho[2,3-b]indolizine-12-carboxylate](/img/structure/B491891.png)
![2,4-dimethyl-N-(3-methyl-2,7-dioxo-2,7-dihydro-3H-naphtho[1,2,3-de]quinolin-6-yl)benzenesulfonamide](/img/structure/B491894.png)